molecular formula C23H28N4O2 B303734 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303734
分子量: 392.5 g/mol
InChIキー: KJIIIRNHHBUEPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system.

作用機序

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the AMPA receptor, which is involved in the regulation of synaptic transmission in the central nervous system. By blocking the AMPA receptor, 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitability of neurons and inhibits the spread of epileptiform activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile have been extensively studied in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to have potential applications in the treatment of chronic pain and depression.

実験室実験の利点と制限

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its ability to selectively block the AMPA receptor and its potential therapeutic applications in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.

将来の方向性

There are several potential future directions for research on 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including further studies of its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Additional research is also needed to better understand the potential limitations and risks associated with the use of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.

合成法

The synthesis of 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-methylphenylacetonitrile with morpholine to form the corresponding imine. This is followed by the addition of dimethylamine and subsequent reduction with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with a quinoline derivative to form 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

科学的研究の応用

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders, particularly epilepsy. Its ability to selectively block the AMPA receptor has been shown to reduce the severity and frequency of seizures in animal models. 2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have potential applications in the treatment of chronic pain and depression.

特性

製品名

2-Amino-7,7-dimethyl-4-(2-methylphenyl)-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C23H28N4O2

分子量

392.5 g/mol

IUPAC名

2-amino-7,7-dimethyl-4-(2-methylphenyl)-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O2/c1-15-6-4-5-7-16(15)20-17(14-24)22(25)27(26-8-10-29-11-9-26)18-12-23(2,3)13-19(28)21(18)20/h4-7,20H,8-13,25H2,1-3H3

InChIキー

KJIIIRNHHBUEPE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

正規SMILES

CC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N4CCOCC4)N)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。